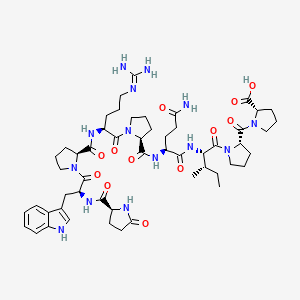

Teprotide

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUHXMGGBIUAPW-CSCXCSGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H76N14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029698 | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35115-60-7 | |

| Record name | Teprotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEPROTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Teprotide: A Technical Guide to the Pioneering Research on Bothrops jararaca Venom

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery of teprotide, a nonapeptide from the venom of the Brazilian pit viper, Bothrops jararaca. This seminal work laid the foundation for the development of the first orally active angiotensin-converting enzyme (ACE) inhibitors, revolutionizing the treatment of hypertension. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical workflow that led to this landmark discovery.

Executive Summary

The journey to this compound's discovery began with the observation that the venom of Bothrops jararaca caused a significant drop in blood pressure. This phenomenon was initially attributed to the potentiation of bradykinin, a known vasodilator. Subsequent research by Sérgio Ferreira and his team in the 1960s led to the isolation of a "bradykinin-potentiating factor" (BPF) from the venom.[1][2][3] This factor was later identified as a mixture of peptides, the most potent of which was a nonapeptide. In 1970, Ferreira and colleagues published their work on the isolation and characterization of these peptides.[4] A year later, Miguel Ondetti and his team at Squibb (now Bristol-Myers Squibb) successfully synthesized this nonapeptide, which they named this compound (also known as SQ 20,881).[1][5][6] Their research confirmed its mechanism of action as an inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. While this compound itself was not orally active, its discovery was the crucial stepping stone for the rational design of captopril, the first orally available ACE inhibitor.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound.

Table 1: Isolation of Bradykinin-Potentiating Peptides from Bothrops jararaca Venom

| Parameter | Value | Reference |

| Starting Material | Lyophilized Bothrops jararaca venom | Ferreira et al. (1970) |

| Initial Purification Step | Gel filtration on Sephadex G-25 | Ferreira et al. (1970) |

| Second Purification Step | Ion-exchange chromatography on DEAE-Sephadex | Ferreira et al. (1970) |

| Final Purification Step | Re-chromatography on Sephadex G-25 | Ferreira et al. (1970) |

| Number of Active Peptides Isolated | 9 | Ferreira et al. (1970)[4] |

| Most Potent Peptide (BPP9a - this compound) | Ferreira et al. (1970) |

Table 2: Biological Activity of this compound (BPP9a)

| Assay | Key Finding | Reference |

| Bradykinin Potentiation (Guinea Pig Ileum) | Significant potentiation of bradykinin-induced contractions | Ferreira (1965)[1][2] |

| ACE Inhibition (in vitro) | Inhibition of the conversion of Angiotensin I to Angiotensin II | Ferreira et al. (1970) |

| Inhibition of Angiotensin I Vasopressor Response (in vivo, Rats) | Dose-dependent inhibition of the pressor effect of Angiotensin I | Bianchi et al. (1973)[1] |

| Effect on Angiotensin II Vasopressor Response (in vivo, Rats) | No significant inhibition of the pressor effect of Angiotensin II | Bianchi et al. (1973)[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound.

Isolation of Bradykinin-Potentiating Peptides

This protocol is based on the methods described by Ferreira et al. in their 1970 publication in Biochemistry.[4]

Objective: To isolate and purify the bradykinin-potentiating peptides from the crude venom of Bothrops jararaca.

Materials:

-

Lyophilized Bothrops jararaca venom

-

Sephadex G-25 (fine)

-

DEAE-Sephadex A-25

-

Ammonium formate buffers (various concentrations and pH)

-

Bradykinin

-

Isolated guinea pig ileum preparation

-

Physiological salt solution (e.g., Tyrode's solution)

Methodology:

-

Initial Fractionation (Gel Filtration):

-

Dissolve 1 gram of lyophilized B. jararaca venom in 10 ml of 0.1 M ammonium formate buffer, pH 7.0.

-

Apply the venom solution to a Sephadex G-25 column (2.5 x 100 cm) equilibrated with the same buffer.

-

Elute the column with the equilibration buffer at a flow rate of 30 ml/hour.

-

Collect 5 ml fractions and monitor the absorbance at 280 nm.

-

Assay each fraction for bradykinin-potentiating activity using the guinea pig ileum bioassay.

-

Pool the active fractions.

-

-

Second Fractionation (Ion-Exchange Chromatography):

-

Apply the pooled active fractions from the gel filtration step to a DEAE-Sephadex A-25 column (1.5 x 50 cm) equilibrated with 0.05 M ammonium formate buffer, pH 8.5.

-

Wash the column with the equilibration buffer.

-

Elute the bound peptides using a linear gradient of ammonium formate from 0.05 M to 1.0 M, pH 8.5.

-

Collect fractions and assay for bradykinin-potentiating activity.

-

Pool the active fractions corresponding to distinct peaks of activity.

-

-

Final Purification (Re-chromatography):

-

Individually concentrate the pooled active fractions from the ion-exchange chromatography step.

-

Separately apply each concentrated fraction to a Sephadex G-25 column (1.5 x 120 cm) equilibrated with 0.1 M ammonium formate buffer, pH 7.0.

-

Elute with the same buffer and collect fractions.

-

Assay each fraction for activity and pool the fractions containing the purified peptides.

-

Determine the amino acid sequence of the purified peptides.

-

Bradykinin Potentiation Bioassay

This protocol is based on the method originally described by Ferreira in 1965.[1][2]

Objective: To measure the potentiation of bradykinin-induced smooth muscle contraction by the isolated venom peptides.

Materials:

-

Guinea pig ileum

-

Tyrode's solution

-

Bradykinin standard solutions

-

Purified peptide fractions

-

Organ bath with an isotonic transducer and recording system

Methodology:

-

Preparation of the Guinea Pig Ileum:

-

Euthanize a guinea pig and excise a segment of the terminal ileum.

-

Wash the ileum segment with Tyrode's solution to remove luminal contents.

-

Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

Connect the ileum to an isotonic transducer to record contractions.

-

Allow the preparation to equilibrate for at least 30 minutes.

-

-

Assay Procedure:

-

Establish a baseline contractile response to a submaximal concentration of bradykinin (e.g., 1-5 ng/ml).

-

Wash the tissue with fresh Tyrode's solution and allow it to return to the baseline.

-

Incubate the ileum with a specific concentration of the purified peptide fraction for a defined period (e.g., 1-2 minutes).

-

While the peptide is present, add the same submaximal concentration of bradykinin and record the contraction.

-

Calculate the potentiation ratio by dividing the amplitude of the contraction in the presence of the peptide by the amplitude of the contraction with bradykinin alone.

-

Inhibition of Angiotensin I Vasopressor Response in Vivo

This protocol is based on the methods used in the early 1970s to characterize the in vivo effects of this compound.[1]

Objective: To determine the ability of this compound to inhibit the hypertensive effect of angiotensin I in a living animal model.

Materials:

-

Male Wistar rats (250-300g)

-

Urethane or other suitable anesthetic

-

Angiotensin I and Angiotensin II standard solutions

-

This compound (SQ 20,881) solution

-

Catheters for cannulation of the carotid artery and jugular vein

-

Blood pressure transducer and recording system

Methodology:

-

Animal Preparation:

-

Anesthetize the rat with urethane (1.25 g/kg, i.p.).

-

Cannulate the trachea to ensure a clear airway.

-

Cannulate the right carotid artery and connect the catheter to a pressure transducer to continuously monitor blood pressure.

-

Cannulate the left jugular vein for intravenous administration of substances.

-

Allow the animal to stabilize for at least 20 minutes after surgery.

-

-

Assay Procedure:

-

Establish a baseline pressor response to a standard dose of angiotensin I (e.g., 100 ng/kg, i.v.).

-

After the blood pressure returns to baseline, establish the pressor response to a standard dose of angiotensin II (e.g., 100 ng/kg, i.v.).

-

Administer a specific dose of this compound intravenously.

-

At various time points after this compound administration (e.g., 5, 15, 30, 60 minutes), challenge the animal again with the standard doses of angiotensin I and angiotensin II.

-

Record the pressor responses and calculate the percentage inhibition of the angiotensin I response at each time point, using the angiotensin II response as a control for non-specific effects on vascular reactivity.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A BRADYKININ-POTENTIATING FACTOR (BPF) PRESENT IN THE VENOM OF BOTHROPS JARARCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A bradykinin-potentiating factor (bpf) present in the venom of bothrops jararaca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis. (1971) | Miguel A. Ondetti | 522 Citations [scispace.com]

- 7. laskerfoundation.org [laskerfoundation.org]

"history of Teprotide and ACE inhibitor development"

An In-depth Technical Guide to the History of Teprotide and the Development of Angiotensin-Converting Enzyme (ACE) Inhibitors

Abstract

The discovery and development of Angiotensin-Converting Enzyme (ACE) inhibitors represent a landmark achievement in cardiovascular pharmacology, fundamentally altering the management of hypertension and heart failure. This technical guide traces the history of this therapeutic class, beginning with the exploration of snake venom peptides and culminating in the rational design of potent, orally active drugs. The journey commenced with the discovery of bradykinin-potentiating factors (BPFs) in the venom of the Brazilian pit viper, Bothrops jararaca. These peptides, particularly the nonapeptide this compound (SQ 20,881), were identified as potent inhibitors of ACE. While this compound itself demonstrated significant antihypertensive effects in clinical studies, its utility was limited by its peptide nature, necessitating parenteral administration. This guide details the pivotal transition from this natural peptide lead to the first orally active ACE inhibitor, captopril, through a pioneering application of rational drug design by scientists at Squibb. By postulating a hypothetical model of the ACE active site, researchers systematically engineered small molecules that mimicked the binding characteristics of the natural peptide substrate, leading to a revolution in cardiovascular medicine.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The enzyme renin, released from the kidneys, cleaves angiotensinogen to form the decapeptide angiotensin I. Angiotensin I is physiologically inert and serves as a precursor for the potent vasoconstrictor, angiotensin II. This conversion is catalyzed by the Angiotensin-Converting Enzyme (ACE). ACE, a zinc metallopeptidase, is also identical to kininase II, the enzyme responsible for the degradation of bradykinin, a potent vasodilator. Therefore, ACE activity increases blood pressure through a dual mechanism: the production of the vasoconstrictor angiotensin II and the breakdown of the vasodilator bradykinin. This dual role made ACE a prime target for antihypertensive drug development.

The Discovery of this compound from Snake Venom

The story of ACE inhibitors begins in the 1960s with the work of Brazilian scientist Sérgio Henrique Ferreira. While studying the venom of the pit viper Bothrops jararaca, Ferreira discovered a mixture of peptides he named bradykinin-potentiating factor (BPF), which enhanced the effects of bradykinin. This suggested that the peptides were inhibiting the enzyme responsible for bradykinin's degradation, kininase II.

In 1968, Y.S. Bakhle demonstrated that a peptide mixture from the same venom also inhibited ACE. This critical finding, coupled with the knowledge that ACE and kininase II were the same enzyme, established a clear path forward. Ferreira, in collaboration with researchers at Squibb, proceeded to isolate and sequence nine of these bradykinin-potentiating peptides (BPPs). The most potent and long-acting of these was a nonapeptide, later synthesized and named this compound (SQ 20,881).

Early Research and Clinical Evaluation of this compound

This compound was the first ACE inhibitor to be tested in humans and proved to be a highly effective antihypertensive agent. Clinical studies confirmed that when administered intravenously, this compound effectively lowered blood pressure in hypertensive patients. These trials were crucial as they provided the "proof of concept" that ACE inhibition was a viable and effective strategy for treating hypertension.

However, this compound had significant limitations that prevented its widespread clinical use. As a peptide, it was not orally bioavailable and had to be administered by injection. Furthermore, its isolation from venom or complex synthesis made it expensive to produce. Despite these drawbacks, the success of this compound spurred the search for an orally active, non-peptide ACE inhibitor.

The Dawn of Rational Drug Design: From this compound to Captopril

The development of a practical ACE inhibitor fell to a team at the Squibb Institute for Medical Research, led by David Cushman and Miguel Ondetti. Instead of random screening, they embarked on a logical, structure-based drug design campaign, a novel approach at the time.

Their strategy was based on a key insight: ACE was a zinc metallopeptidase, and they hypothesized that its active site was similar to that of a well-characterized enzyme, carboxypeptidase A. This led them to create a hypothetical model of the ACE active site, which guided their design of small-molecule inhibitors.

The key features of their model for inhibitor binding were:

-

A terminal carboxylate group to interact with a positively charged residue in the active site.

-

A zinc-binding group to chelate the essential zinc ion in the enzyme's catalytic center.

-

Specific amino acid-like structures to fit into the enzyme's specificity pockets (S1' and S2').

Their research began with succinyl-L-proline, a compound chosen because proline is the C-terminal amino acid in most of the snake venom peptides. While it was a weak but specific inhibitor, it validated their approach. Through systematic structure-activity relationship (SAR) studies, they optimized the molecule. The pivotal breakthrough came with the replacement of the succinyl carboxyl group with a sulfhydryl (-SH) group, which had a much stronger affinity for the active-site zinc ion. This modification resulted in a 2,000-fold increase in inhibitory potency and led to the creation of captopril, the first orally active and potent ACE inhibitor. The entire logical process from the initial concept to the first orally active compound took only about a year.

Development of Second and Third-Generation ACE Inhibitors

Captopril was a groundbreaking success, but its use was associated with side effects like skin rash and taste disturbances, which were attributed to the sulfhydryl group. This prompted the development of second-generation, non-sulfhydryl ACE inhibitors. Researchers designed compounds like enalapril and lisinopril, which use a carboxyl group to chelate the zinc ion, mimicking a tripeptide substrate. Enalapril is a prodrug, converted to its active form, enalaprilat, in the body. Lisinopril is an active drug in its own right.

Later research uncovered that somatic ACE has two homologous catalytic domains, the N-domain and the C-domain. This discovery led to the development of domain-selective inhibitors, such as RXP 407 (N-domain selective) and RXPA 380 (C-domain selective), allowing for more nuanced investigation of the distinct physiological roles of each domain.

Experimental Protocols

Isolation of Bradykinin-Potentiating Peptides

The original isolation of BPPs from Bothrops jararaca venom involved a multi-step purification process.

-

Crude Venom Preparation: Lyophilized crude venom is dissolved in an appropriate buffer.

-

Gel Filtration Chromatography: The dissolved venom is subjected to gel filtration (e.g., on Sephadex G-25) to separate molecules based on size. The low molecular weight fraction, containing the peptides, is collected.

-

Ion-Exchange Chromatography: The active fraction from gel filtration is further purified using ion-exchange chromatography (e.g., on Dowex 50-X2) to separate peptides based on charge.

-

Activity Monitoring: At each stage, fractions are tested for their ability to potentiate bradykinin-induced contractions in an isolated tissue preparation, such as the guinea pig ileum.

-

Peptide Sequencing: Purified active peptides are then subjected to amino acid analysis and sequencing to determine their structure.

ACE Inhibition Assay

The activity of ACE inhibitors is quantified by measuring their ability to inhibit the enzyme's catalytic activity in vitro. A common method uses the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).

-

Reaction Setup: The ACE enzyme is pre-incubated with the inhibitor solution (e.g., captopril, this compound) at a controlled temperature (typically 37°C) and pH.

-

Substrate Addition: The reaction is initiated by adding the HHL substrate.

-

Enzymatic Reaction: ACE cleaves HHL into hippuric acid (HA) and the dipeptide His-Leu.

-

Reaction Termination: The reaction is stopped after a defined incubation period, often by adding a strong acid (e.g., HCl).

-

Quantification: The amount of hippuric acid produced is quantified. This can be done by extracting the HA with an organic solvent (e.g., ethyl acetate), evaporating the solvent, and measuring the absorbance of the redissolved HA via spectrophotometry. Alternatively, HPLC can be used for separation and quantification.

-

Calculation: The percentage of ACE inhibition is calculated by comparing the amount of HA produced in the presence of the inhibitor to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%) is then determined.

Quantitative Data Summary

The development of ACE inhibitors involved extensive quantitative analysis to compare the potency of different compounds. The IC50 value is a standard measure of an inhibitor's potency.

| Compound | Type | IC50 (nM) | Key Characteristics |

| This compound (SQ 20,881) | Peptide | ~100-460 | Natural peptide lead, potent, not orally active. |

| Succinyl-L-proline | Small Molecule | ~330,000 | Early prototype, weak but specific inhibitor. |

| Captopril (SQ 14,225) | Small Molecule | ~1.7-23 | First orally active ACE inhibitor, sulfhydryl group. |

| Enalaprilat | Small Molecule | ~0.6-1.2 | Active metabolite of enalapril, non-sulfhydryl. |

| Lisinopril | Small Molecule | ~1.2 | Non-sulfhydryl, not a prodrug. |

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Conclusion

The history of this compound and the subsequent development of ACE inhibitors is a compelling example of how natural products can inspire transformative drug discovery. The journey from a snake venom peptide to rationally designed, orally active drugs like captopril and enalapril revolutionized the treatment of hypertension and heart failure. It not only provided a powerful new class of therapeutics but also championed the principles of logical drug design, demonstrating how a deep understanding of enzyme mechanisms and structure-activity relationships can lead to profound medical advancements. The legacy of this compound continues to influence the field, reminding researchers of the rich potential held within natural sources for novel therapeutic leads.

Early In Vivo Studies of Teprotide's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational in vivo studies that characterized the physiological effects of Teprotide, a nonapeptide inhibitor of Angiotensin-Converting Enzyme (ACE). This compound, originally isolated from the venom of the Brazilian pit viper Bothrops jararaca, was a pivotal compound in the development of modern ACE inhibitors for the treatment of hypertension. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vivo studies on this compound, focusing on its impact on blood pressure in various animal models and conditions.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Normotensive and Spontaneously Hypertensive Rats (SHR)

| Animal Model | Condition | This compound Dose | Change in MAP (mmHg) | Reference |

| Normal Wistar Rats | Sodium-Depleted | 1 mg/kg | Lowered BP | [1] |

| Normal Wistar Rats | Sodium-Replete | 1 mg/kg | No significant change | [1] |

| Spontaneously Hypertensive Rats (SHR) | - | 1 mg/kg | Lowered BP | [1] |

Table 2: Effect of Intravenous this compound on Blood Pressure in Conscious Marmosets

| Condition | This compound Dose | Decrease in Blood Pressure (mmHg) | Reference |

| Normal Sodium Intake | 2 mg/kg | 16 ± 10 | [2] |

| Salt Depletion | 2 mg/kg | 30 ± 10 | [2] |

Table 3: Comparative Effect of this compound and Angiotensin II Receptor Blockade (Saralasin) in Anesthetized, Salt-Depleted Normal Wistar Rats

| Treatment | Dose | Effect on Blood Pressure | Reference |

| This compound | 1 mg/kg | Similar reduction to Saralasin | [1] |

| Saralasin | 5 µg/kg/min | Similar reduction to this compound | [1] |

| This compound + Saralasin | 1 mg/kg + 5 µg/kg/min | No further reduction in BP | [1] |

Experimental Protocols

The following sections detail the methodologies employed in key early in vivo experiments with this compound. These protocols have been synthesized from multiple sources to provide a comprehensive overview.

Animal Models and Preparation

-

Species: Early studies frequently utilized Sprague-Dawley or Wistar rats, beagle dogs, and marmosets.[1][2][3]

-

Anesthesia: For anesthetized studies, sodium pentobarbital (e.g., 30-50 mg/kg, intraperitoneally) or urethane were commonly used.[2] The level of anesthesia was maintained to ensure the absence of a pain reflex.

-

Surgical Procedures for Blood Pressure Monitoring:

-

The animal was placed in a supine position on a heating pad to maintain body temperature.

-

A midline incision was made in the neck to expose the trachea, carotid artery, and jugular vein.

-

The trachea was cannulated to ensure a patent airway.

-

The right carotid artery was isolated and cannulated with a saline-filled polyethylene catheter connected to a pressure transducer for direct and continuous measurement of arterial blood pressure.

-

The left jugular vein was cannulated for the intravenous administration of this compound and other agents.

-

-

Sodium Depletion Protocol: To investigate the role of the renin-angiotensin system, animals were often sodium-depleted. This was typically achieved by administering a diuretic (e.g., furosemide) and providing a low-sodium diet for a period of days leading up to the experiment.[1]

This compound Administration

-

Preparation of this compound Solution: this compound (SQ 20,881) was typically dissolved in a sterile, isotonic saline solution for intravenous administration. The concentration was prepared to allow for the desired dosage in a small volume to avoid significant fluid loading.

-

Route of Administration: Intravenous (i.v.) bolus injection or continuous infusion were the standard methods of administration.[1][2]

-

Dosage: Dosages in early studies ranged from 1 mg/kg to 2 mg/kg as a bolus injection in rats and marmosets.[1][2]

Measurement of Hemodynamic Parameters

-

Blood Pressure: Arterial blood pressure was continuously monitored via the carotid artery catheter and recorded on a polygraph or a digital data acquisition system. Mean Arterial Pressure (MAP) was calculated from the systolic and diastolic pressure readings.

-

Heart Rate: Heart rate was typically derived from the arterial pressure waveform.

-

Data Analysis: Baseline hemodynamic parameters were recorded for a stabilization period before the administration of any substances. The effects of this compound were then recorded over time, and the maximal change from baseline was determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow from the early in vivo studies.

Signaling Pathways

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Caption: The Bradykinin pathway and the potentiating effect of this compound through ACE inhibition.

Experimental Workflow

Caption: A generalized experimental workflow for early in vivo studies of this compound's effects on blood pressure.

References

- 1. Hemodynamic effects of the converting enzyme inhibitor this compound in normal- and high-renin hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cardiovascular responses to isometric exercise and standing in normotensive subjects during converting enzyme inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

"initial synthesis and isolation of Teprotide"

An In-depth Technical Guide to the Initial Synthesis and Isolation of Teprotide

Introduction

This compound, a nonapeptide with the sequence pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] Its discovery and subsequent synthesis marked a pivotal moment in cardiovascular pharmacology, paving the way for the development of a new class of antihypertensive drugs. The journey of this compound began with its isolation from the venom of the Brazilian pit viper, Bothrops jararaca, and culminated in its successful chemical synthesis, which confirmed its structure and enabled further pharmacological studies.

The initial antihypertensive effects of what would be identified as this compound were first noted by Brazilian scientist Sérgio Henrique Ferreira in 1965.[1][3][4] Ferreira, along with his team, successfully isolated a mixture of bradykinin-potentiating factors (BPF) from the snake venom, which were peptides that enhanced the effects of bradykinin.[3][5] In 1970, Ferreira and colleagues isolated nine of these peptides, including the nonapeptide now known as this compound.[1] In the same year, Miguel A. Ondetti and David W. Cushman at the Squibb Institute for Medical Research achieved the first chemical synthesis of this compound, a critical step that allowed for more detailed investigation of its mechanism of action as an ACE inhibitor.[1]

This technical guide provides a detailed overview of the foundational methods for the isolation and synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 5-oxo-L-prolyl-L-tryptophyl-L-prolyl-L-arginyl-L-prolyl-L-glutaminyl-L-isoleucyl-L-prolyl-L-proline |

| Sequence | pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro |

| Alternative Names | SQ 20881, BPP9a |

| Molecular Formula | C₅₃H₇₆N₁₄O₁₂ |

| Molar Mass | 1101.26 g/mol |

| Source | Venom of Bothrops jararaca / Synthetic |

Initial Isolation from Bothrops jararaca Venom

The pioneering work of Sérgio Ferreira in the 1960s led to the discovery of bradykinin-potentiating factors (BPF) in the venom of Bothrops jararaca.[3][4][5] These peptides were found to inhibit kininases, the enzymes that degrade bradykinin, thereby potentiating its vasodilatory effects. Further investigation revealed that this BPF mixture also inhibited the angiotensin-converting enzyme. The isolation of this compound (designated BPP9a) from this venom was a multi-step process involving chromatographic techniques.

Experimental Protocol: Isolation

The following protocol is a generalized representation based on the methods described for the fractionation of B. jararaca venom to isolate bradykinin-potentiating peptides.

-

Crude Venom Preparation: Lyophilized crude venom of Bothrops jararaca is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate).

-

Gel Filtration Chromatography: The venom solution is applied to a Sephadex G-25 column. The column is eluted with the same buffer, and fractions are collected. The absorbance of the eluate is monitored at 280 nm to detect protein/peptide-containing fractions.

-

Bioassay for Activity: Each fraction is tested for its ability to potentiate bradykinin-induced contractions on an isolated guinea pig ileum preparation. This identifies the fractions containing the active BPFs.

-

Ion-Exchange Chromatography: The active fractions from gel filtration are pooled, lyophilized, and redissolved. This material is then subjected to ion-exchange chromatography on a DEAE-Sephadex or CM-cellulose column.

-

Gradient Elution: A salt gradient (e.g., increasing concentration of ammonium acetate) is used to elute the bound peptides. Fractions are collected and again tested for bradykinin-potentiating activity.

-

Final Purification: Fractions showing the highest specific activity are subjected to further rounds of chromatography, such as paper chromatography or high-voltage paper electrophoresis, until a homogenous peptide is obtained.

Initial Chemical Synthesis

The first chemical synthesis of this compound was accomplished in 1970 by Ondetti and colleagues using the solid-phase peptide synthesis (SPPS) methodology.[1] This technique involves building the peptide chain sequentially while one end is attached to an insoluble polymer support. The Fmoc/tBu strategy is now a standard approach.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative manual SPPS protocol for synthesizing this compound based on modern Fmoc chemistry.

-

Resin Preparation:

-

Start with a Rink Amide or Wang resin, which will yield a C-terminal proline.

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[6]

-

-

First Amino Acid Loading (Proline):

-

If using a pre-loaded resin, this step is omitted.

-

If not, the first Fmoc-protected amino acid (Fmoc-Pro-OH) is coupled to the resin using a coupling agent like diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

-

Peptide Chain Elongation Cycle (for each subsequent amino acid):

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This exposes a free amine group. The resin is then washed thoroughly with DMF.

-

Amino Acid Activation & Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Pro-OH, Fmoc-Ile-OH, etc.) is activated. This is done by dissolving the amino acid with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. This activated mixture is added to the resin. The coupling reaction proceeds for 1-2 hours.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects free primary amines.[7]

-

This cycle is repeated for all nine amino acids in the this compound sequence in reverse order (Pro, Ile, Gln, Pro, Arg, Pro, Trp, pGlu). The final residue is pyroglutamic acid (pGlu).

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

This is achieved by treating the peptide-resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) mixed with scavengers (e.g., triisopropylsilane, water, ethanedithiol) to prevent side reactions with sensitive residues like Tryptophan. The reaction proceeds for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

The resin is filtered off, and the TFA solution containing the crude peptide is collected.

-

The crude peptide is precipitated by adding the TFA solution to cold diethyl ether.

-

The precipitate is collected by centrifugation, washed with more cold ether, and then dried under vacuum.

-

Purification of Synthetic this compound

The crude peptide obtained after cleavage is a mixture containing the desired product along with various impurities.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree.[8]

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: The crude, lyophilized peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Chromatographic System:

-

Column: A preparative C18 silica-based column is typically used.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Elution: The sample is injected onto the column. A linear gradient of increasing Mobile Phase B is used to elute the peptide. For example, a gradient of 5% to 65% acetonitrile over 60 minutes at a flow rate of 10-20 mL/min.

-

Detection: The column eluate is monitored by a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs light.

-

Fraction Collection: Fractions are collected as peaks are detected.

-

Analysis and Pooling: Each fraction is analyzed by analytical RP-HPLC to determine its purity. Fractions containing the target peptide at the desired purity (>95%) are pooled.

-

Lyophilization: The pooled fractions are freeze-dried (lyophilized) to remove the solvents, yielding the final purified this compound as a white, fluffy powder.

Mechanism of Action: ACE Inhibition

This compound functions by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), where it cleaves angiotensin I (a decapeptide) into angiotensin II (an octapeptide), a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Sérgio Ferreira and Bothrops jararaca at the Royal College of Surgeons, London - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SciELO.org - Scientific Electronic Library Online [scielo.sa.cr]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols: Teprotide ACE Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teprotide, a nonapeptide isolated from the venom of the Brazilian pit viper Bothrops jararaca, is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in the regulation of blood pressure.[2] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound effectively lowers blood pressure.[1][3] Historically, this compound was a foundational molecule in the development of orally active ACE inhibitors, such as Captopril.[1] These application notes provide a detailed protocol for determining the in vitro ACE inhibitory activity of this compound using a fluorometric assay, present comparative inhibitory data, and illustrate the relevant biological pathway and experimental workflow.

Data Presentation

The inhibitory potency of an ACE inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values for this compound can vary depending on the assay conditions, its potency has been compared to the well-characterized ACE inhibitor, Captopril.

| Compound | Description | Reported IC50 Range (for Captopril) |

| This compound | A nonapeptide ACE inhibitor from Bothrops jararaca venom. | Potency is reported to be approximately tenfold less than Captopril on a weight basis.[4] |

| Captopril | A synthetic, orally active ACE inhibitor, used as a reference standard. | 1.79 - 15.1 nM (using synthetic substrates).[5] |

Signaling Pathway

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a central enzyme in this pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy180.com [pharmacy180.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Teprotide in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Teprotide in rat models to study its effects on the renin-angiotensin system (RAS) and blood pressure. This compound is a nonapeptide inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure.[1] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound administration in various rat models.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Marmosets

| Animal Model | Treatment | Dose | Change in MAP (mmHg) |

| Conscious Marmosets (Normal Sodium Intake) | This compound (i.v.) | 2 mg/kg | -16 ± 10[2] |

| Conscious Marmosets (Salt Depleted) | This compound (i.v.) | 2 mg/kg | -30 ± 10[2] |

Table 2: Effect of this compound on Blood Pressure in Different Rat Models

| Rat Model | Treatment | Dose | Effect on Blood Pressure |

| Anesthetized Normotensive Wistar Rats (Sodium Depleted) | This compound | 1 mg/kg | Lowered blood pressure[3] |

| Anesthetized Spontaneously Hypertensive Rats (SHR) | This compound | 1 mg/kg | Did not further reduce blood pressure when co-administered with Saralasin[3] |

| DOCA-salt Hypertensive Rats | Chronic this compound | Not specified | Markedly reduced blood pressure[4] |

Experimental Protocols

Preparation of this compound for Injection

Objective: To prepare a sterile solution of this compound for intravenous administration.

Materials:

-

This compound powder

-

Sterile, pyrogen-free 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

-

Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile 0.9% saline to the tube to achieve the desired final concentration.

-

Gently vortex the tube until the this compound is completely dissolved.

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile microcentrifuge tube or directly into the injection syringe. This step ensures the sterility of the final solution.

-

Keep the prepared solution on ice until administration.

Anesthesia and Surgical Preparation for Intravenous Administration and Direct Blood Pressure Measurement

Objective: To anesthetize the rat and surgically implant catheters for intravenous drug administration and direct measurement of arterial blood pressure.

Materials:

-

Rat (e.g., Wistar, Sprague-Dawley, SHR)

-

Anesthetic agent (e.g., Urethane, Ketamine/Xylazine cocktail)[5][6]

-

Heating pad to maintain body temperature

-

Surgical instruments (scalpel, forceps, scissors)

-

Polyethylene tubing (e.g., PE-50) for catheterization[5]

-

Heparinized saline (e.g., 10-50 U/mL)

-

Sutures

-

Blood pressure transducer and recording system[5]

Protocol:

-

Anesthetize the rat using an appropriate anesthetic protocol. For example, an intraperitoneal injection of urethane (1.2-1.5 g/kg) or a ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) cocktail.[4]

-

Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

-

Place the anesthetized rat on a heating pad to maintain a body temperature of 37°C.

-

Make a small incision in the neck to expose the jugular vein for intravenous administration.

-

Carefully dissect the jugular vein from the surrounding tissue and place two loose sutures around it.

-

Make a small incision in the vein and insert a saline-filled polyethylene catheter. Secure the catheter in place with the sutures.

-

For direct blood pressure measurement, make an incision in the inguinal region to expose the femoral artery.

-

Isolate the femoral artery and place two loose sutures around it.

-

Ligate the distal end of the artery.

-

Make a small incision in the artery and insert a heparinized saline-filled polyethylene catheter connected to a pressure transducer.[5] Secure the catheter with the sutures.

-

Allow the animal to stabilize for at least 30 minutes before starting the experiment.

In Vivo Administration of this compound and Blood Pressure Recording

Objective: To administer this compound intravenously and record the resulting changes in blood pressure.

Protocol:

-

Record a stable baseline blood pressure for at least 30 minutes.

-

Administer a bolus intravenous injection of this compound at the desired dose (e.g., 1 mg/kg).[3]

-

Continuously record the arterial blood pressure for a designated period (e.g., 60-120 minutes) to observe the hypotensive effect of this compound.

-

At the end of the experiment, euthanize the animal with an overdose of the anesthetic agent.

Induction of DOCA-Salt Hypertension in Rats

Objective: To induce a state of hypertension in rats that is dependent on mineralocorticoid and salt intake.

Materials:

-

Deoxycorticosterone acetate (DOCA)

-

Sesame oil or another suitable vehicle

-

1% NaCl solution for drinking water

-

Uninephrectomy surgical setup

Protocol:

-

Perform a left uninephrectomy (surgical removal of one kidney) on anesthetized rats.[7][8]

-

Allow the rats to recover from surgery for one week.

-

Begin subcutaneous injections of DOCA (e.g., 25 mg/kg) twice weekly.[8] The DOCA should be dissolved in a suitable vehicle like sesame oil.

-

Replace the rats' drinking water with a 1% NaCl solution.[7][8]

-

Continue this regimen for 4-6 weeks to allow for the development of hypertension.

-

Monitor blood pressure weekly using the tail-cuff method to confirm the hypertensive state.

Measurement of Plasma Angiotensin II Levels

Objective: To quantify the concentration of Angiotensin II in rat plasma following this compound administration.

Materials:

-

Blood collection tubes containing EDTA

-

Centrifuge

-

Commercially available Rat Angiotensin II ELISA kit[9][10][11][12][13]

Protocol:

-

Collect blood samples from the rats at baseline and at various time points after this compound administration.

-

Collect the blood in tubes containing EDTA to prevent clotting and degradation of peptides.

-

Immediately centrifuge the blood at 1,000 x g for 15 minutes at 4°C.[9]

-

Carefully collect the plasma supernatant.

-

Store the plasma samples at -80°C until analysis.

-

Follow the manufacturer's instructions provided with the Rat Angiotensin II ELISA kit to measure the concentration of Angiotensin II in the plasma samples.[9][10][11][12][13]

Visualizations

Caption: Renin-Angiotensin Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo administration of this compound in rats.

Caption: Logical relationship of this compound's mechanism of action on blood pressure.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

- 5. iworx.com [iworx.com]

- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. Rat Angiotensin II ELISA Kit (A87284) [antibodies.com]

- 11. Rat ANG II(Angiotensin II) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. Angiotensin II EIA Kit Sigma [sigmaaldrich.com]

- 13. biomatik.com [biomatik.com]

Application Notes and Protocols for In Vivo Blood Pressure Studies Using Teprotide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo blood pressure studies using Teprotide, a nonapeptide inhibitor of the Angiotensin-Converting Enzyme (ACE).

Introduction

This compound was one of the first ACE inhibitors to be discovered and is a valuable tool for studying the Renin-Angiotensin-Aldosterone System (RAAS) and its role in blood pressure regulation. By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound induces a hypotensive effect, making it a subject of interest in hypertension research. These protocols outline the necessary steps for in vivo evaluation of this compound's effect on arterial blood pressure in rodent models.

Quantitative Data Summary

The following table summarizes the typical dosages of this compound used in in vivo blood pressure studies across different animal models. It is important to note that the optimal dose may vary depending on the specific experimental conditions, including the animal strain, anesthetic regimen, and the hypertensive model used.

| Animal Model | Route of Administration | Effective Dose Range | Notes |

| Rat (Normotensive and Spontaneously Hypertensive) | Intravenous (IV) | 1 mg/kg | A maximally effective dose has been reported at 1 mg/kg.[1] |

| Rat (Hypoxic Pulmonary Hypertension) | Intraperitoneal (IP) or IV | 2 mg/kg (every 8 hours) | Used to attenuate the development of pulmonary hypertension. |

| Marmoset | Intravenous (IV) | 2 mg/kg | Shown to cause a significant fall in blood pressure. |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. The diagram below illustrates the RAAS pathway and the point of inhibition by this compound.

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) showing inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for assessing the in vivo effects of this compound on blood pressure in a rat model using invasive monitoring.

Materials

-

This compound (powder)

-

Sterile 0.9% saline solution

-

Anesthetic (e.g., Urethane or a combination of Ketamine/Xylazine)

-

Heparinized saline (10-20 IU/mL)

-

Surgical instruments (scissors, forceps, sutures)

-

Catheters (e.g., PE-50 tubing)

-

Pressure transducer and data acquisition system

-

Heating pad to maintain body temperature

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo blood pressure measurement following this compound administration.

Detailed Procedure

-

Preparation of this compound Solution:

-

On the day of the experiment, prepare a stock solution of this compound by dissolving it in sterile 0.9% saline.

-

The concentration of the stock solution should be calculated based on the desired dose (e.g., 1 mg/kg) and the average weight of the rats, aiming for a final injection volume of approximately 0.1 mL per 100g of body weight.

-

For example, for a 300g rat receiving a 1 mg/kg dose, you would need 0.3 mg of this compound. If the injection volume is 0.3 mL, the concentration of the solution should be 1 mg/mL.

-

Ensure the solution is thoroughly dissolved and sterile-filtered if necessary.

-

-

Animal Preparation and Anesthesia:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, IP, or a ketamine/xylazine cocktail). The choice of anesthetic is critical as it can influence cardiovascular parameters.

-

Once the animal is anesthetized, as confirmed by the absence of a pedal withdrawal reflex, place it on a heating pad to maintain its body temperature at 37°C.

-

-

Surgical Catheterization:

-

Make a midline incision in the neck to expose the trachea, right carotid artery, and left jugular vein.

-

Carefully dissect the carotid artery and cannulate it with a PE-50 catheter filled with heparinized saline. This catheter will be connected to a pressure transducer for blood pressure recording.

-

Cannulate the jugular vein with another PE-50 catheter for intravenous drug administration.

-

Secure the catheters in place with surgical sutures.

-

-

Blood Pressure Measurement:

-

Connect the arterial catheter to a calibrated pressure transducer, which is linked to a data acquisition system.

-

Allow the animal's blood pressure to stabilize for a period of 20-30 minutes.

-

Record a stable baseline blood pressure and heart rate for at least 15 minutes.

-

-

This compound Administration:

-

Administer the prepared this compound solution (or vehicle control, i.e., 0.9% saline) as a bolus injection through the jugular vein catheter.

-

Immediately flush the catheter with a small volume of heparinized saline to ensure the full dose is delivered.

-

-

Post-Injection Monitoring and Data Analysis:

-

Continuously record the arterial blood pressure and heart rate for a sufficient period to observe the full effect of this compound (e.g., at least 60 minutes).

-

At the end of the experiment, euthanize the animal using an approved method.

-

Analyze the recorded data to determine the maximum change in mean arterial pressure (MAP) from the baseline following this compound administration. Compare the response in the this compound-treated group to the vehicle-treated control group.

-

Concluding Remarks

This document provides a foundational protocol for investigating the in vivo effects of this compound on blood pressure. Researchers should adapt these guidelines to their specific experimental design and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful attention to surgical technique, animal welfare, and data acquisition will ensure the generation of reliable and reproducible results.

References

Application Note: Bradykinin Potentiation Assay Using Teprotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK) is a pharmacologically active nonapeptide that plays a crucial role in inflammation, vasodilation, smooth muscle contraction, and pain.[1] It exerts its effects primarily through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[2][3] The activity of bradykinin in vivo is tightly regulated by peptidases, most notably Angiotensin-Converting Enzyme (ACE), which degrades bradykinin into inactive fragments.[3]

Teprotide, a nonapeptide originally isolated from the venom of the Brazilian pit viper Bothrops jararaca, is a potent and specific inhibitor of ACE.[4][5] Historically, it was a foundational lead compound in the development of the first commercial ACE inhibitor drugs, such as captopril.[5][6] By inhibiting ACE, this compound prevents the degradation of bradykinin, thereby increasing its local concentration and enhancing its physiological effects. This phenomenon is known as bradykinin potentiation.

This application note provides a detailed protocol for a classic ex vivo bradykinin potentiation assay using an isolated guinea pig ileum preparation. This bioassay serves as a robust method to screen for and characterize compounds, like this compound, that potentiate the effects of bradykinin, making it highly relevant for pharmacology research and the development of novel ACE inhibitors.

Signaling Pathways

Bradykinin B2 Receptor Signaling

Bradykinin binding to its B2 receptor on the surface of target cells initiates a cascade of intracellular events. The B2 receptor is coupled to Gq and Gi proteins.[7] Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][9] This signaling cascade leads to various cellular responses, including smooth muscle contraction, nitric oxide production, and the release of pro-inflammatory mediators.[2][9]

Mechanism of Bradykinin Potentiation by this compound

This compound potentiates the action of bradykinin primarily by inhibiting Angiotensin-Converting Enzyme (ACE). ACE is present on the cell surface and is responsible for the rapid degradation of bradykinin into inactive peptide fragments. By binding to and inhibiting ACE, this compound prevents this degradation, leading to a higher local concentration of active bradykinin available to bind to the B2 receptors. This results in a sustained and amplified signal, leading to a more potent physiological response.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

This protocol details an ex vivo method to quantify the potentiation of bradykinin-induced smooth muscle contraction by this compound.[10]

Principle

The isolated guinea pig ileum contains smooth muscle that contracts in response to bradykinin binding to B2 receptors. The magnitude of this contraction is dose-dependent. A potentiating agent like this compound will increase the contractile response to a given concentration of bradykinin. This potentiation is quantified by comparing the dose-response curves of bradykinin in the absence and presence of this compound.

Materials and Reagents

-

Tissues: Freshly isolated ileum from a guinea pig (250-350 g).

-

Reagents:

-

Bradykinin acetate salt

-

This compound (BPP9α)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Distilled water

-

-

Gases: Carbogen gas (95% O₂, 5% CO₂)

Equipment

-

Organ bath system with thermostatic control (37°C)

-

Isotonic force transducer

-

Data acquisition system (e.g., PowerLab, Biopac)

-

Carbogen gas cylinder with regulator

-

Surgical instruments for dissection

-

Pipettes and glassware

Experimental Workflow

Detailed Procedure

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Isolate a terminal portion of the ileum (approximately 10-15 cm from the ileocecal junction).

-

Carefully remove the mesentery and rinse the lumen with Tyrode's solution.

-

Cut the ileum into segments of 2-3 cm.

-

-

Mounting and Equilibration:

-

Mount one end of the ileum segment to a fixed hook in the organ bath chamber and the other end to the isotonic transducer.

-

Fill the organ bath with Tyrode's solution, maintain at 37°C, and continuously bubble with carbogen gas.

-

Apply a resting tension of 500 mg and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Control Dose-Response Curve:

-

Add bradykinin to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

Record the isotonic contractions using the data acquisition system.

-

-

Washout and Recovery:

-

After obtaining the maximum response, wash the tissue with fresh Tyrode's solution every 5-10 minutes until the baseline tension is re-established.

-

-

Potentiation Assay:

-

Pre-incubate the tissue with a known concentration of this compound (e.g., 20 nM) for 5 minutes.[10]

-

Repeat the cumulative addition of bradykinin as in step 3 to generate a second dose-response curve in the presence of this compound.

-

Data Analysis

-

Dose-Response Curves: Plot the percentage of maximum contraction against the log concentration of bradykinin for both control and this compound-treated conditions.

-

pD2 Calculation: Determine the pD2 value (-log EC₅₀) for each curve. The EC₅₀ is the molar concentration of an agonist that produces 50% of the maximal response.

-

Dose Ratio (DR): Calculate the dose ratio by dividing the EC₅₀ of bradykinin in the presence of this compound by the EC₅₀ in its absence. A leftward shift in the dose-response curve and a DR less than 1 indicates potentiation.

Data Presentation

The following table summarizes representative data from a study performing a similar assay, demonstrating the potentiating effect of this compound on bradykinin-induced contractions.[10]

| Condition | Agonist | n | pD₂ Value (Mean ± SEM) |

| Control | Bradykinin | 8 | 7.15 ± 0.11 |

| This compound (20 nM) | Bradykinin | 4 | 7.84 ± 0.19 |

Table 1: Effect of this compound on the potency of Bradykinin in the isolated guinea pig ileum. The increase in the pD₂ value in the presence of this compound indicates a significant potentiation of Bradykinin's effect.[10]

Conclusion

The bradykinin potentiation assay using this compound on the isolated guinea pig ileum is a classic and effective pharmacological method. It provides a functional measure of ACE inhibition and is invaluable for the screening and characterization of new bradykinin-potentiating compounds. The detailed protocol and understanding of the underlying signaling pathways provided here serve as a comprehensive guide for researchers in pharmacology and drug development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potentiation of bradykinin actions by analogues of the bradykinin potentiating nonapeptide BPP9α - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Delivery of Teprotide in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teprotide, also known as SQ 20881, is a nonapeptide originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca.[1] It is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, and may also potentiate the effects of bradykinin.[1] These actions lead to a reduction in blood pressure, making this compound a valuable tool for cardiovascular research, particularly in the study of hypertension and the Renin-Angiotensin-Aldosterone System (RAAS).[2] Due to its peptidic nature and lack of oral bioavailability, this compound is administered intravenously for research purposes.[1]

These application notes provide detailed protocols for the intravenous delivery of this compound in a research setting, summarize available data on its effects, and illustrate its mechanism of action.

Data Presentation

Hemodynamic Effects of Intravenous this compound

The primary in vivo effect of intravenously administered this compound is the reduction of arterial blood pressure. The extent of this effect is often dependent on the baseline activity of the Renin-Angiotensin-Aldosterone System.

| Parameter | Species | Dosage | Effect | Reference |

| Mean Arterial Pressure | Human (Normal Renin) | Bolus Injection | -10 ± 2% decrease | [3] |

| Mean Arterial Pressure | Human (High Renin) | Bolus Injection | -19 ± 4% decrease | [3] |

| Stroke Volume | Human (Normal Renin) | Bolus Injection | -16 ± 7% decrease | [3] |

| Cardiac Output | Human (Normal Renin) | Bolus Injection | -16 ± 7% decrease | [3] |

| Stroke Volume | Human (High Renin) | Bolus Injection | +13 ± 2% increase | [3] |

| Cardiac Output | Human (High Renin) | Bolus Injection | +13 ± 2% increase | [3] |

| Total Peripheral Resistance | Human (High Renin) | Bolus Injection | -30 ± 3% decrease | [3] |

| Right Ventricular Pressure | Rat (Hypoxic) | 2 mg/kg every 8 hr | Significant decrease | [4] |

| Blood Pressure | Rat (Anesthetized) | 1 mg/kg | Lowered blood pressure (in sodium-depleted rats) | [2] |

| Blood Pressure | Conscious Marmosets | 2 mg/kg i.v. | -16 ± 10 mmHg (normal sodium) / -30 ± 10 mmHg (salt depleted) |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

-

This compound (SQ 20881) powder

-

Sterile, pyrogen-free saline (0.9% NaCl) for injection

-

Sterile vials

-

Sterile filters (0.22 µm)

-

Laminar flow hood or sterile workspace

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), calculate the required amount of this compound powder based on the desired final concentration and volume.

-

Reconstitute the this compound powder with a small volume of sterile saline to ensure complete dissolution.

-

Bring the solution to the final desired volume with sterile saline. A typical concentration for animal studies is 1 mg/mL.

-

Gently mix the solution to ensure homogeneity. Avoid vigorous shaking to prevent peptide degradation.

-

Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

-

Store the prepared solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Intravenous Bolus Injection in Rodents (Rat Model)

This protocol describes a single intravenous bolus injection of this compound into the lateral tail vein of a rat.

Materials:

-

Prepared sterile this compound solution (e.g., 1 mg/mL)

-

Rat restraint device

-

Heat lamp or warming pad

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27G)

-

70% ethanol or isopropanol

-

Gauze pads

Procedure:

-

Animal Preparation:

-

Acclimatize the rat to the experimental environment to minimize stress.

-

Weigh the animal to accurately calculate the dose volume. A common dose is 1 mg/kg.[2]

-

To facilitate visualization of the tail veins, warm the tail using a heat lamp or by placing the rat on a warming pad for a few minutes. This will cause vasodilation.

-

-

Restraint:

-

Place the rat in an appropriate restraint device to secure the animal and expose the tail.

-

-

Injection Site Preparation:

-

Gently clean the lateral tail vein with a gauze pad moistened with 70% alcohol.

-

-

Injection:

-

Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles.

-

With the bevel of the needle facing up, insert the needle into the lateral tail vein at a shallow angle.

-

To confirm proper placement, you may observe a small flash of blood in the needle hub.

-

Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt injection at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

-

-

Post-injection Monitoring:

-

Return the animal to its cage and monitor for any adverse reactions.

-

Monitor relevant physiological parameters (e.g., blood pressure via telemetry or tail-cuff plethysmography) at predetermined time points.

-

Experimental Workflow for Assessing Blood Pressure Response

Caption: A typical experimental workflow for evaluating the effect of intravenous this compound on blood pressure.

Conclusion

This compound remains a valuable pharmacological tool for investigating the Renin-Angiotensin-Aldosterone System and its role in cardiovascular physiology and pathophysiology. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments involving the intravenous administration of this compound. Careful adherence to sterile techniques and appropriate animal handling procedures is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in various preclinical models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of blood pressure reduction by this compound (SQ 20881) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemodynamic effects of the converting enzyme inhibitor this compound in normal- and high-renin hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction in hypertension-induced protein synthesis in the rat pulmonary trunk after treatment with this compound (SQ 20881) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Measuring Angiotensin-Converting Enzyme (ACE) Activity in Tissue Homogenates with Teprotide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] It also inactivates the vasodilator bradykinin.[2][3] Consequently, ACE is a major therapeutic target for managing hypertension and cardiovascular diseases. Two primary forms exist: a somatic form found on the surface of endothelial cells (particularly abundant in the lungs), and a germinal form exclusive to the testis.[2]

Measuring ACE activity in tissues is crucial for understanding its physiological roles and for the preclinical evaluation of ACE inhibitors. Teprotide, a nonapeptide isolated from the venom of the Bothrops jararaca snake, is a potent and specific ACE inhibitor.[3][4][5] It serves as an essential tool compound in research to validate ACE activity assays and to investigate the effects of ACE inhibition.

This document provides detailed protocols for preparing tissue homogenates and measuring ACE activity using a classic spectrophotometric assay based on the hydrolysis of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL). The inhibition of this activity by this compound is used as a specific measure of ACE-mediated catalysis.

The Renin-Angiotensin System (RAS) Pathway

The diagram below illustrates the central role of ACE in the RAS pathway and the inhibitory action of this compound.

Caption: The Renin-Angiotensin System (RAS) showing ACE and the inhibitory site of this compound.

Experimental Protocols

Protocol 1: Preparation of Tissue Homogenates

This protocol describes the preparation of tissue lysates suitable for measuring ACE activity. Since ACE is often membrane-bound, a mild non-ionic detergent is recommended for efficient extraction.[6]

Materials:

-

Fresh or frozen tissue (e.g., lung, kidney, heart, brain)

-

Ice-cold Homogenization Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% Triton X-100, and a protease inhibitor cocktail.

-

Dounce homogenizer or mechanical homogenizer (e.g., Polytron)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Weigh the frozen or fresh tissue sample.

-

On ice, mince the tissue into small pieces using a clean scalpel.

-

Add 9 volumes of ice-cold Homogenization Buffer per gram of tissue (e.g., 900 µL buffer for 100 mg tissue).

-